molecular formula C19H23N7O3 B214205 4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide

4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B214205
M. Wt: 397.4 g/mol
InChI Key: UBLJHYSKXKGXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a benzimidazole moiety, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

1-Methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents employed, but they typically involve modifications to the functional groups present in the compound.

Mechanism of Action

The mechanism of action of 4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-Methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide can be compared to other compounds with similar structural features, such as:

The uniqueness of 4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide lies in its combination of these three functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H23N7O3

Molecular Weight

397.4 g/mol

IUPAC Name

1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H23N7O3/c1-23-13-16(26(28)29)17(22-23)18(27)21-19-20-14-7-3-4-8-15(14)25(19)12-11-24-9-5-2-6-10-24/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,20,21,27)

InChI Key

UBLJHYSKXKGXOW-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCCC4)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCCC4)[N+](=O)[O-]

Origin of Product

United States

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